Selective LSD1 Inhibition: A 479-Fold Potency Difference Over LSD2 Isoform
2-Chloro-1,3-thiazole-4-carbohydrazide demonstrates potent and selective inhibition of Lysine-Specific Demethylase 1 (LSD1) with an IC50 of 480 nM, while exhibiting negligible activity against the closely related LSD2 isoform (IC50 = 230,000 nM). This represents a 479-fold selectivity window for LSD1 over LSD2 [1][2]. In contrast, many pan-LSD inhibitors lack this level of isoform discrimination, which is critical for minimizing off-target epigenetic effects.
| Evidence Dimension | Inhibitory potency and isoform selectivity |
|---|---|
| Target Compound Data | LSD1 IC50 = 480 nM; LSD2 IC50 = 230,000 nM |
| Comparator Or Baseline | LSD2 isoform of the same target family |
| Quantified Difference | 479-fold more potent against LSD1 than LSD2 |
| Conditions | Inhibition of recombinant human LSD1/LSD2 using H3K4 peptide as substrate assessed by mass spectrometry (LSD2) or peroxidase-coupled assay (LSD1) |
Why This Matters
This selectivity profile makes the compound a valuable tool for studying LSD1-specific biology without confounding LSD2 inhibition, a key differentiator for epigenetic research procurement.
- [1] BindingDB. (n.d.). BDBM50140043 (CHEMBL3765529). Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50140043&google=BDBM50140043 View Source
- [2] TargetMine. (n.d.). Activity report for CHEMBL3765529. Retrieved from https://targetmine.nibiohn.go.jp/targetmine/report.do?id=155006435 View Source
